2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide
Overview
Description
2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(acetylamino)phenoxy]-N-(3,4-dimethylphenyl)acetamide is 312.14739250 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Safety and Hazards
The safety and hazards associated with “2-[3-(acetylamino)phenoxy]-N-(3,4-dimethylphenyl)acetamide” are not specified in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Mechanism of Action
Target of Action
The primary target of the compound “2-[3-(acetylamino)phenoxy]-N-(3,4-dimethylphenyl)acetamide” is Plasmepsin-2 , a protein found in the malaria-causing parasite Plasmodium falciparum . Plasmepsin-2 plays a crucial role in the parasite’s lifecycle, particularly in the degradation of hemoglobin, which is vital for the parasite’s survival .
Mode of Action
This inhibition could disrupt the parasite’s lifecycle, preventing it from proliferating and causing disease .
Biochemical Pathways
Given its target, it likely impacts the hemoglobin degradation pathway withinPlasmodium falciparum . By inhibiting Plasmepsin-2, the compound could disrupt this pathway, affecting the parasite’s ability to survive and reproduce .
Result of Action
Given its potential inhibitory effect on plasmepsin-2, it could lead to the disruption ofPlasmodium falciparum’s lifecycle . This could result in a decrease in the parasite’s ability to proliferate and cause disease .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its target . .
Properties
IUPAC Name |
2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-8-16(9-13(12)2)20-18(22)11-23-17-6-4-5-15(10-17)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZSWCPJYSGLDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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